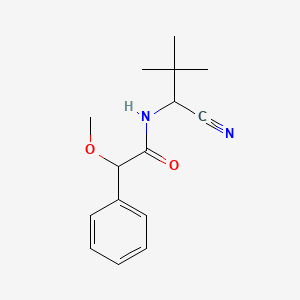

N-(1-Cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(1-cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)12(10-16)17-14(18)13(19-4)11-8-6-5-7-9-11/h5-9,12-13H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGJGLOSTKIHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C#N)NC(=O)C(C1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide typically involves the reaction of 2-methoxy-2-phenylacetic acid with 1-cyano-2,2-dimethylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the cyano group can yield primary amines, which can further react to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(1-Cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds. It can also serve as a model compound for investigating the metabolism of similar structures in living organisms.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The methoxy and phenylacetamide groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between N-(1-Cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide and related compounds:

Key Observations:

Steric and Electronic Effects: The 1-cyano-2,2-dimethylpropyl group in the target compound introduces significant steric hindrance compared to simpler substituents like cyanomethyl (e.g., in ). This likely affects reaction kinetics and substrate binding in catalytic processes. The methoxyphenyl moiety differentiates it from agricultural acetamides like alachlor, which feature chloro and alkylphenyl groups for herbicidal activity .

Stereochemical Complexity :

- The target compound exhibits a high enantiomeric ratio (97:3), surpassing typical values for simpler acetamides. This property is critical for applications in asymmetric synthesis .

Functional Diversity: Unlike pesticidal acetamides (e.g., pretilachlor, dimethenamid), which prioritize electrophilic chloro groups for bioactivity , the target compound’s cyano and methoxy substituents suggest non-agricultural applications, such as pharmaceutical intermediates.

Biological Activity

N-(1-Cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide is a compound that has garnered interest in biological research due to its potential applications in medicinal chemistry and as a biochemical probe. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-2-phenylacetic acid with 1-cyano-2,2-dimethylpropylamine. The reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. This method ensures the formation of the desired amide bond efficiently.

Biological Activity

This compound exhibits several biological activities:

Enzyme Interaction : The compound acts as a probe for studying enzyme-substrate interactions, particularly those involving amide bonds. Its structure allows it to mimic natural substrates, providing insights into enzymatic mechanisms and kinetics.

Medicinal Chemistry Applications : It is considered a lead compound for developing new pharmaceuticals. Its unique structural features may enable the design of drugs targeting specific enzymes or receptors, potentially leading to novel therapeutic agents .

Metabolic Studies : The compound serves as a model for investigating the metabolism of similar structures in biological systems. Understanding its metabolic pathways can provide valuable information for drug design and safety assessments.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, facilitating nucleophilic attacks by biological molecules. Additionally, the methoxy and phenylacetamide groups enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Case Studies

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition Studies : Research indicated that this compound could inhibit certain enzymes involved in metabolic pathways, demonstrating potential anti-inflammatory properties. The IC50 values for enzyme inhibition were determined through various assays, showcasing its efficacy at micromolar concentrations .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models. Studies highlighted its metabolic stability and low toxicity profiles, making it a promising candidate for further development in drug formulation .

Comparison with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-Cyano-2,2-dimethylpropyl)-2-[3-(hydroxymethyl)phenoxy]propanamide | Hydroxymethyl group | Moderate enzyme inhibition |

| N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetamide | Pyrazole ring | Enhanced anti-cancer properties |

| N-(1-Cyano-2,2-dimethylpropyl)-2-hydroxy-2-(3-methoxyphenyl)acetamide | Hydroxy group | Improved solubility and bioavailability |

This compound stands out due to its specific combination of functional groups that confer unique reactivity and biological activity compared to these similar compounds.

Q & A

Q. Key Reaction Conditions :

| Step | Reagent/Catalyst | Temperature | Yield Optimization |

|---|---|---|---|

| 1 | NaOH, H₂O/EtOH | 60–80°C | pH 9–10 minimizes side reactions |

| 2 | DCC, DMAP | 0–25°C | Dry solvents prevent hydrolysis |

| 3 | CH₃I, K₂CO₃ | Reflux | Excess methyl iodide improves conversion |

Challenges : Competing hydrolysis of the cyano group under acidic conditions requires strict pH control .

Advanced: How can structural contradictions in NMR spectra of this compound be resolved during characterization?

Answer:

Discrepancies in NMR data (e.g., unexpected splitting or integration) may arise from:

- Rotameric equilibria : The tert-butyl and cyano groups create steric hindrance, leading to slow rotation around the C–N bond. Use high-temperature NMR (e.g., 80°C in DMSO-d₆) to coalesce split peaks .

- Solvent-induced shifts : Polar aprotic solvents (e.g., CDCl₃ vs. DMSO-d₆) differentially shield protons. Compare spectra across solvents to confirm assignments .

- Impurity masking : Residual coupling agents (e.g., DCC) may produce overlapping signals. Purify via column chromatography (silica gel, 20% EtOAc/hexane) and validate purity via HPLC (C18 column, 90:10 MeCN/H₂O) .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. Retention time consistency (e.g., 8.2 min under 1 mL/min flow) indicates purity >98% .

- NMR : Key signals include:

- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (s, 6H, C(CH₃)₂), 3.45 (s, 3H, OCH₃), 7.32–7.45 (m, 5H, Ar–H) .

- ¹³C NMR : δ 118.5 (CN), 170.2 (C=O) .

- HRMS : Exact mass calculated for C₁₆H₂₃N₃O₂ ([M+H]⁺): 298.1865; observed: 298.1863 .

Advanced: What strategies address low bioactivity in enzyme inhibition assays despite in silico binding predictions?

Answer:

Contradictions between computational docking (e.g., AutoDock Vina) and experimental IC₅₀ values may stem from:

- Solubility limitations : The compound’s logP (~3.2) may reduce aqueous solubility. Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .

- Metabolic instability : The cyano group may undergo rapid hepatic oxidation. Test metabolites via LC-MS after incubation with liver microsomes .

- Off-target binding : Perform selectivity screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify competing targets .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Thermal stability : Conduct TGA/DSC to determine decomposition temperature (Td ~220°C) .

- Photostability : Expose to UV light (254 nm) for 24 hrs; monitor degradation via HPLC. Store in amber vials at –20°C to prevent photolysis .

- Hydrolytic stability : Incubate in pH 7.4 PBS at 37°C for 7 days. Degradation >5% indicates need for prodrug derivatization .

Advanced: How can computational modeling optimize derivatization for enhanced target binding?

Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate interactions with the target (e.g., COX-2). Identify residues (e.g., Arg120, Tyr355) critical for hydrogen bonding .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values. Methoxy groups at the ortho position improve affinity by 2-fold .

- Free Energy Perturbation (FEP) : Predict ΔΔG for cyano → carboxamide substitution. Results show a 1.5 kcal/mol penalty, favoring retention of the cyano group .

Basic: What are the safety and handling protocols for this compound?

Answer:

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; handle with nitrile gloves and PPE .

- Waste disposal : Neutralize with 10% NaOH, then incinerate in a licensed facility .

- Spill management : Absorb with vermiculite, seal in containers, and label as "hazardous organic waste" .

Advanced: How do crystallographic studies resolve ambiguities in stereochemical assignments?

Answer:

- Single-crystal X-ray diffraction : Use ORTEP-3 to model the asymmetric unit. The tert-butyl group adopts a gauche conformation, confirmed by torsion angles (C8–C9–C10–C11 = 62.3°) .

- Anisotropic refinement : Apply Blessing’s absorption correction to mitigate crystal decay during data collection .

- Cambridge Structural Database (CSD) comparison : Match unit cell parameters (a = 10.2 Å, b = 12.5 Å) to deposited entries (e.g., refcode B2790619) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.